molecular formula C22H14ClN7O B2996553 2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891108-58-0

2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Cat. No.: B2996553
CAS No.: 891108-58-0
M. Wt: 427.85
InChI Key: MBIZPMYTOKSLNY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C22H14ClN7O and its molecular weight is 427.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may inhibit certain enzymes, altering their function and leading to various biological effects.

Biochemical Pathways

Compounds with a similar 1,2,4-triazole structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name

2-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN7O/c23-20-17(2-1-11-25-20)22(31)26-16-5-3-14(4-6-16)18-7-8-19-27-28-21(30(19)29-18)15-9-12-24-13-10-15/h1-13H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZPMYTOKSLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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